Dimethyl [(ethylsulfanyl)ethynyl]phosphonate
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Overview
Description
Dimethyl [(ethylsulfanyl)ethynyl]phosphonate is an organophosphorus compound with the molecular formula C6H11O3PS It is characterized by the presence of a phosphonate group, an ethylsulfanyl group, and an ethynyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl [(ethylsulfanyl)ethynyl]phosphonate can be synthesized through various methods. One common approach involves the reaction of dimethyl phosphite with an ethylsulfanyl-substituted alkyne under suitable conditions. The reaction typically requires a catalyst, such as a palladium complex, and may be carried out under microwave irradiation to achieve high yields in a short time .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors and efficient catalysts to ensure high throughput and cost-effectiveness. The reaction conditions are carefully controlled to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Dimethyl [(ethylsulfanyl)ethynyl]phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ethynyl group to an ethyl group.
Substitution: The phosphonate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Ethyl-substituted phosphonates.
Substitution: Various substituted phosphonates depending on the nucleophile used.
Scientific Research Applications
Dimethyl [(ethylsulfanyl)ethynyl]phosphonate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organophosphorus compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or pathways.
Industry: Utilized in the production of flame retardants, plasticizers, and other specialty chemicals.
Mechanism of Action
The mechanism of action of dimethyl [(ethylsulfanyl)ethynyl]phosphonate involves its interaction with specific molecular targets. The phosphonate group can mimic phosphate groups in biological systems, allowing the compound to inhibit enzymes that utilize phosphate substrates. The ethylsulfanyl and ethynyl groups contribute to the compound’s reactivity and ability to form covalent bonds with target molecules.
Comparison with Similar Compounds
Similar Compounds
Dimethyl ethynyl phosphonate: Similar structure but lacks the ethylsulfanyl group.
Diethyl [(ethylsulfanyl)ethynyl]phosphonate: Similar structure but with ethyl groups instead of methyl groups on the phosphonate.
Uniqueness
Dimethyl [(ethylsulfanyl)ethynyl]phosphonate is unique due to the presence of both ethylsulfanyl and ethynyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where these functional groups are advantageous .
Properties
CAS No. |
61609-58-3 |
---|---|
Molecular Formula |
C6H11O3PS |
Molecular Weight |
194.19 g/mol |
IUPAC Name |
1-dimethoxyphosphoryl-2-ethylsulfanylethyne |
InChI |
InChI=1S/C6H11O3PS/c1-4-11-6-5-10(7,8-2)9-3/h4H2,1-3H3 |
InChI Key |
HHBAEFKWDLCLBV-UHFFFAOYSA-N |
Canonical SMILES |
CCSC#CP(=O)(OC)OC |
Origin of Product |
United States |
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